molecular formula C21H21N3O3 B4986131 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide

1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide

Cat. No. B4986131
M. Wt: 363.4 g/mol
InChI Key: KADXMZDVLNWDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ belongs to the class of quinolinecarboxamides and has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties.

Mechanism of Action

1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and reduces the infiltration of immune cells into inflamed tissues. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide also inhibits the proliferation and migration of cancer cells, and induces apoptosis in cancer cells. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been shown to modulate the activity of immune cells such as T cells and dendritic cells, and enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide is a potent inhibitor of NF-κB and has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide can be used as a tool compound to study the role of NF-κB in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. However, 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has certain limitations for lab experiments. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound and may have off-target effects. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide may also have limited bioavailability and may require high concentrations to exert its effects.

Future Directions

For 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide research include the development of more potent and selective inhibitors of NF-κB, the evaluation of 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide in clinical trials, and the identification of biomarkers for patient selection and response monitoring. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide can also be used in combination with other therapeutic agents to enhance their efficacy and reduce their toxicity.

Synthesis Methods

The synthesis of 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-anilino-2-oxoacetic acid with propylamine, followed by the cyclization of the resulting intermediate with 2-chloro-1,4-benzoquinone. The final product is obtained after purification by recrystallization.

Scientific Research Applications

1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and immune response. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(2-anilino-2-oxoethyl)-2-oxo-N-propylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-12-22-21(27)17-13-20(26)24(18-11-7-6-10-16(17)18)14-19(25)23-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADXMZDVLNWDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-N-propyl-1,2-dihydroquinoline-4-carboxamide

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